molecular formula C16H18BrNO2S B2463691 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034503-41-6

3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Cat. No. B2463691
CAS RN: 2034503-41-6
M. Wt: 368.29
InChI Key: BWSZACGOHMQPDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the thiophene ring, and the hydroxy group. The exact structure would depend on the positions of these groups in the molecule .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has focused on the synthesis and reactions of brominated compounds similar to the one . For instance, studies on brominated benzolactone/lactam have explored Eschenmoser coupling reactions, ring transformations, and dimerization processes. Such reactions are foundational in creating diverse organic compounds with potential applications in drug development and material science (Kammel et al., 2015).

Pharmacological Potential

Benzothiophene derivatives have been synthesized and evaluated for pharmacological activities. Analogues of tryptophan and alpha-methyltryptophan, including their bromo-derivatives, have been prepared for pharmacological evaluation. Such compounds hold promise in the development of new therapeutic agents (Chapman et al., 1969).

Biological Activities

The exploration of thiazole and thiophene derivatives for antifungal and antibacterial properties indicates a significant interest in brominated benzamides and thiophene compounds for developing new antimicrobial agents. Studies have shown that certain benzamide derivatives exhibit antifungal activity, suggesting a potential application in combating fungal infections (Narayana et al., 2004).

Enzyme Inhibition

N-hydroxyphenyl benzamides and their derivatives have been synthesized and assessed for enzyme inhibition capabilities, particularly against enzymes like butylcholinesterase and acetylcholinesterase. Such studies are crucial for the development of treatments for diseases like Alzheimer's, where enzyme regulation plays a key role (Abbasi et al., 2014).

properties

IUPAC Name

3-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-3-1-2-13(10-15)16(20)18-7-4-12(5-8-19)14-6-9-21-11-14/h1-3,6,9-12,19H,4-5,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZACGOHMQPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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